
5-Methyl-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2H-pyrrol-2-one is a heterocyclic organic compound that belongs to the class of γ-lactams. It is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This compound is of significant interest due to its diverse biological activities and its role as a synthetic intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines under acidic conditions . Another method includes the cyclization of γ-amino acids or their derivatives under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrole derivatives. This process is often carried out in the presence of metal catalysts such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into pyrrolidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom, leading to N-alkyl or N-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Pyrrolidines.
Substitution: N-alkyl and N-acyl derivatives.
Scientific Research Applications
5-Methyl-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound has shown potential in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2H-pyrrol-2-one involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another γ-lactam with similar biological activities.
2-Pyrrolidone: A structurally related compound used in similar applications.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
Uniqueness: 5-Methyl-2H-pyrrol-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 5-position enhances its stability and influences its interaction with biological targets.
Properties
CAS No. |
922179-95-1 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
5-methylpyrrol-2-one |
InChI |
InChI=1S/C5H5NO/c1-4-2-3-5(7)6-4/h2-3H,1H3 |
InChI Key |
KJXZQCRWVYENLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
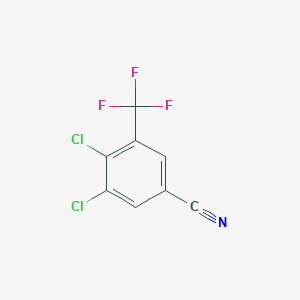
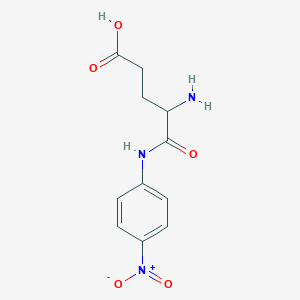
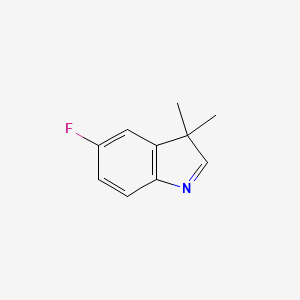
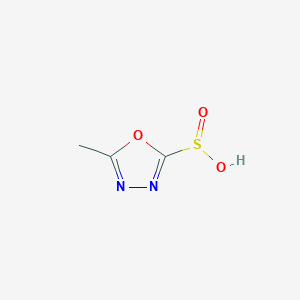
![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)
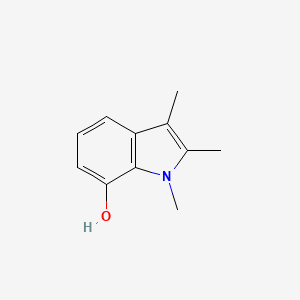
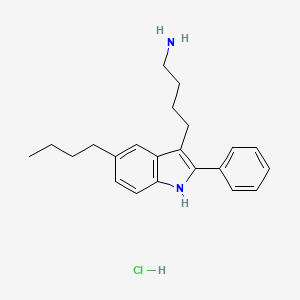
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
